4-(FURAN-2-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Description
4-(Furan-2-yl)-1H,2H,3H,4H-benzo[h]quinolin-2-one is a heterocyclic compound featuring a benzo[h]quinolin-2-one core fused to a furan-2-yl substituent. The benzo[h]quinolinone system consists of a bicyclic structure with a benzene ring fused to a quinolin-2-one moiety. While direct synthesis data for this compound are absent in the provided evidence, structurally related derivatives, such as pyranoquinolones () and diazepine-fused quinolinones (), suggest synthetic routes involving condensation reactions under acidic or reflux conditions .
Properties
IUPAC Name |
4-(furan-2-yl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-16-10-14(15-6-3-9-20-15)13-8-7-11-4-1-2-5-12(11)17(13)18-16/h1-9,14H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYILVGULSDTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-yl)-1H,2H,3H,4H-benzo[h]quinolin-2-one typically involves the following steps:
-
Formation of the Quinoline Core: : The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods generally involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions .
-
Introduction of the Furan Moiety: : The furan ring can be introduced through a cyclization reaction involving a suitable precursor. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst .
-
Coupling of Furan and Quinoline: : The final step involves coupling the furan and quinoline moieties. This can be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
4-(Furan-2-yl)-1H,2H,3H,4H-benzo[h]quinolin-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 4-(furan-2-yl)-1H,2H,3H,4H-benzo[h]quinolin-2-one involves its interaction with various molecular targets:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It can induce apoptosis in cancer cells by interacting with DNA or inhibiting key signaling pathways.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines or block inflammatory signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinolinone Derivatives
Structural Differences
- Core Structure: The benzo[h]quinolin-2-one core distinguishes the target compound from simpler quinolinones (e.g., 22a, ) and isoquinolinones (). The fused benzene ring increases planarity and may enhance π-π stacking interactions compared to non-fused analogs .
- Substituents: The furan-2-yl group is less common than pyridine, pyrimidine, or phenyl substituents.
Physicochemical and Functional Properties
- Melting Points : High melting points (>300°C) in pyrido-pyrimidine derivatives () correlate with extended conjugation, while the target compound’s furan substituent may reduce symmetry and lower melting points .
- Spectroscopic Features : IR and NMR data from and indicate characteristic C=O (1660–1625 cm⁻¹) and aromatic proton signals (δ 6.99–8.18 ppm), which would align with the target compound’s expected spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
